N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is a well-known method for constructing the dihydropyridine ring. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Bromo-fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, where the bromo-fluorophenyl moiety is attached to the dihydropyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The bromo and fluoro groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The dihydropyridine core is particularly interesting for its role in calcium channel modulation.
Medicine
Medicinally, compounds with similar structures have been investigated for their antihypertensive and anti-inflammatory properties. This compound could be a candidate for drug development targeting cardiovascular diseases or inflammatory conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or photonic properties due to its aromatic and nitro functional groups.
Mechanism of Action
The mechanism of action for N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. For instance, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets would include the alpha-1 subunit of the L-type calcium channel.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which could confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. The presence of the nitrobenzyl group might enhance its binding affinity to certain biological targets, while the bromo and fluoro substituents could influence its metabolic stability and solubility.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O4/c20-14-5-6-17(16(21)9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARFANLMNYBBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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